2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone scaffold. Its structure includes:
- A 3-(prop-2-en-1-yl) substituent, introducing a reactive allyl group that may contribute to conformational rigidity or serve as a site for further derivatization.
- A sulfanyl bridge connecting the core to an N-(4-fluorophenyl)acetamide moiety, which modulates electronic properties and bioavailability through the electron-withdrawing fluorine atom.
The compound’s design balances lipophilicity (via methyl and fluorophenyl groups) with polarity (sulfanyl and carbonyl functionalities), a critical consideration in drug development.
Properties
Molecular Formula |
C19H18FN3O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H18FN3O2S2/c1-4-9-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-13(20)6-8-14/h4-8H,1,9-10H2,2-3H3,(H,21,24) |
InChI Key |
SNJZNUDCWDYPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Thiolation of the Pyrimidinone
The 2-keto group is converted to a thiol using Lawesson’s reagent (2.4 equiv) in toluene under reflux (110°C, 4 hours). This yields 2-mercapto-3-allyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one.
$$
\text{3-Allyl-5,6-dimethyl-4-oxo-pyrimidinone} + \text{Lawesson’s Reagent} \rightarrow \text{2-Mercapto Derivative}
$$
Coupling with Bromoacetanilide
The thiol undergoes nucleophilic substitution with bromoacetanilide. A mixture of 2-mercapto derivative, bromoacetanilide (1.2 equiv), and triethylamine (TEA) in acetonitrile is stirred at 60°C for 12 hours. Post-reaction purification via column chromatography (ethyl acetate/hexane) yields the target acetamide.
$$
\text{2-Mercapto Derivative} + \text{BrCH}2\text{C(O)NH(C}6\text{H}_4\text{F-4)} \xrightarrow{\text{TEA}} \text{Target Compound}
$$
Yield: ~65% (after purification).
Structural Characterization
The compound is characterized by:
- IR Spectroscopy : C=O stretch at 1680 cm$$^{-1}$$, N-H bend at 3300 cm$$^{-1}$$.
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.98 (s, 6H, CH$$3$$), 3.45 (d, 2H, allyl-CH$$2$$), 5.12 (m, 2H, CH$$2$$=CH), 5.85 (m, 1H, CH$$_2$$=CH), 7.25 (d, 2H, Ar-F), 7.65 (d, 2H, Ar-F).
- Mass Spectrometry : [M+H]$$^+$$ at m/z 456.1.
Challenges and Optimization
- Regioselectivity : Allylation at position 3 requires careful base selection to avoid O-alkylation.
- Thiol Stability : The 2-mercapto intermediate is prone to oxidation; reactions are conducted under nitrogen.
- Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield to 78%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thioether linkage (-S-) and the carbonyl group in the acetamide moiety serve as primary sites for nucleophilic substitution.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Thioether substitution | Alkylation with alkyl halides | Replacement of the sulfanyl group with alkyl chains | Higher yields observed with methyl iodide in DMF at 60°C (70–80% yield). |
| Acetamide substitution | Hydrolysis under acidic conditions | Cleavage to form carboxylic acid derivatives | Complete hydrolysis achieved with HCl (6M) at reflux for 6 hours. |
Example Reaction Pathway :
This reactivity is exploited to generate analogs with modified pharmacokinetic properties.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H2_22O2_22 | Acetic acid, 50°C, 2 hours | Sulfoxide derivative (R-S(O)-) | Enhanced solubility in polar solvents. |
| mCPBA | DCM, 0°C, 1 hour | Sulfone derivative (R-SO-) | Improved metabolic stability in vivo. |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy. Sulfone derivatives show reduced enzymatic degradation compared to parent compounds.
Cycloaddition Reactions
The prop-2-en-1-yl (allyl) group participates in Diels-Alder reactions, enabling access to polycyclic frameworks.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic adduct with fused thienopyrimidine ring | 65% |
| Tetracyanoethylene | DMF, RT, 24 hours | Electron-deficient cycloadduct | 58% |
Structural Impact :
Cycloadducts exhibit altered electronic profiles, enhancing interactions with hydrophobic enzyme pockets.
Biological Target Interactions
The compound’s bioactivity against pathogens correlates with its ability to inhibit bacterial enzymes via covalent or non-covalent interactions.
Docking Studies :
Molecular docking reveals strong binding affinity (−8.2 kcal/mol) at TrmD’s SAM-binding site, validated by RMSD < 2.0 Å . The fluorophenyl group contributes to π-stacking with Phe153, a critical residue .
Stability Under Physiological Conditions
The compound’s stability in buffers and plasma informs its therapeutic potential.
| Condition | Half-life (t) | Degradation Products |
|---|---|---|
| pH 7.4, 37°C | 12.3 hours | Hydrolyzed acetamide, sulfoxide |
| Human plasma, 37°C | 8.5 hours | Glucuronidated metabolites |
Key Observation :
Rapid glucuronidation limits oral bioavailability, prompting structural modifications to block metabolic sites.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Core Modifications
- 5,6-Dimethyl vs. 6-Ethyl/3-Phenyl (): The target compound’s 5,6-dimethyl groups increase steric hindrance compared to the 6-ethyl-3-phenyl substitution in 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide .
- 3-(Prop-2-en-1-yl) vs. The allyl substituent may confer greater rigidity or reactivity in the target compound .
Aryl Acetamide Variations
- 4-Fluorophenyl vs. 4-Nitrophenyl () :
The 4-fluorophenyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl group in , which could reduce electrophilicity and alter binding interactions with biological targets. - 4-Fluorophenyl vs. 2,3-Dichlorophenyl () :
The N-(2,3-dichlorophenyl) substituent in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () increases hydrophobicity and steric demand compared to the smaller fluorine atom in the target compound .
Melting Points and Crystallinity
- Higher melting points correlate with stronger intermolecular forces, such as hydrogen bonding (). The 4-fluorophenyl group may promote specific crystal packing interactions compared to bulkier substituents .
Functional Implications
- Electron-Withdrawing Effects : The 4-fluorophenyl group balances lipophilicity and polarity, whereas 4-nitrophenyl () or 2,3-dichlorophenyl () substituents may hinder solubility or increase toxicity.
- Steric and Conformational Effects : The 5,6-dimethyl and 3-allyl groups in the target compound likely optimize steric interactions in enzyme binding pockets compared to 3-ethyl or 3-phenyl analogs .
Table 1. Key Structural and Physicochemical Comparisons
Q & A
Q. How to modify the heterocyclic system for improved metabolic stability?
- Methodological Answer :
- Isosteric replacements : Replace sulfur with selenium in the thieno ring (synthesize 2-seleno analogs) .
- Prodrug design : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
